6-(Aminomethyl)-4-cyclohexylmorpholin-3-one 6-(Aminomethyl)-4-cyclohexylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.: 1017347-62-4
VCID: VC3872291
InChI: InChI=1S/C11H20N2O2/c12-6-10-7-13(11(14)8-15-10)9-4-2-1-3-5-9/h9-10H,1-8,12H2
SMILES: C1CCC(CC1)N2CC(OCC2=O)CN
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

6-(Aminomethyl)-4-cyclohexylmorpholin-3-one

CAS No.: 1017347-62-4

Cat. No.: VC3872291

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-4-cyclohexylmorpholin-3-one - 1017347-62-4

Specification

CAS No. 1017347-62-4
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name 6-(aminomethyl)-4-cyclohexylmorpholin-3-one
Standard InChI InChI=1S/C11H20N2O2/c12-6-10-7-13(11(14)8-15-10)9-4-2-1-3-5-9/h9-10H,1-8,12H2
Standard InChI Key PRBPIHWLBDIBMV-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CC(OCC2=O)CN
Canonical SMILES C1CCC(CC1)N2CC(OCC2=O)CN

Introduction

Key Findings

6-(Aminomethyl)-4-cyclohexylmorpholin-3-one (CAS 1017347-62-4) is a morpholinone derivative characterized by a cyclohexyl substituent at the 4-position and an aminomethyl group at the 6-position of the morpholine ring. With a molecular formula of C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2 and a molar mass of 212.29 g/mol, this compound exhibits structural features that suggest potential utility in pharmaceutical and chemical synthesis applications. While direct pharmacological data remain limited, its structural analogs and synthesis pathways provide critical insights into its reactivity and possible uses .

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s IUPAC name, 6-(aminomethyl)-4-cyclohexylmorpholin-3-one, reflects its core morpholinone scaffold modified with two functional groups:

  • Cyclohexyl group: Positioned at the 4th carbon, contributing steric bulk and lipophilicity.

  • Aminomethyl group: Located at the 6th carbon, introducing a primary amine capable of participating in hydrogen bonding and nucleophilic reactions .

Table 1: Physico-Chemical Properties

PropertyValueSource
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2
Molar Mass212.29 g/mol
Storage ConditionsRoom temperature
Canonical SMILESC1C(NCC(=O)OCC1CN)C2CCCCC2

The morpholinone ring adopts a chair conformation, with the cyclohexyl group in an equatorial orientation to minimize steric strain. The aminomethyl group’s primary amine (-CH2NH2\text{-CH}_2\text{NH}_2) enhances solubility in polar solvents and facilitates derivatization .

Physico-Chemical and Spectroscopic Data

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) at ~3300 cm1^{-1}, ν(C=O)\nu(\text{C=O}) at ~1700 cm1^{-1}, and ν(C-N)\nu(\text{C-N}) at ~1250 cm1^{-1} .

  • NMR:

    • 1H^1\text{H} NMR: Cyclohexyl protons resonate at δ 1.2–2.1 ppm (multiplet), while the aminomethyl group’s -CH2NH2\text{-CH}_2\text{NH}_2 appears as a triplet near δ 3.0 ppm .

    • 13C^{13}\text{C} NMR: The carbonyl carbon (C=O) is observed at ~175 ppm, with cyclohexyl carbons between 25–35 ppm .

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